molecular formula C13H18O2 B13043846 (R)-1-(4-Methoxyphenyl)hex-5-EN-1-OL

(R)-1-(4-Methoxyphenyl)hex-5-EN-1-OL

Katalognummer: B13043846
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: KYFPOLSETNDVKY-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(4-Methoxyphenyl)hex-5-EN-1-OL is an organic compound characterized by the presence of a methoxyphenyl group attached to a hexenol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Methoxyphenyl)hex-5-EN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and a suitable hexenol precursor.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Methoxyphenyl)hex-5-EN-1-OL may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.

Types of Reactions:

    Oxidation: ®-1-(4-Methoxyphenyl)hex-5-EN-1-OL can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while reduction may produce alcohols.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-1-(4-Methoxyphenyl)hex-5-EN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

    ®-1-(4-Methoxyphenyl)hex-5-EN-1-AL: An aldehyde derivative with similar structural features.

    ®-1-(4-Methoxyphenyl)hex-5-EN-1-ONE: A ketone derivative with comparable properties.

Uniqueness: ®-1-(4-Methoxyphenyl)hex-5-EN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

(1R)-1-(4-methoxyphenyl)hex-5-en-1-ol

InChI

InChI=1S/C13H18O2/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h3,7-10,13-14H,1,4-6H2,2H3/t13-/m1/s1

InChI-Schlüssel

KYFPOLSETNDVKY-CYBMUJFWSA-N

Isomerische SMILES

COC1=CC=C(C=C1)[C@@H](CCCC=C)O

Kanonische SMILES

COC1=CC=C(C=C1)C(CCCC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.